(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one
Overview
Description
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a piperazine ring, a chlorophenyl group, a thiophene ring, and a thiazolone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with piperazine under controlled conditions to form the 4-(4-chlorophenyl)piperazine intermediate.
Synthesis of the Thiazolone Ring: The next step involves the cyclization of a thiophene derivative with a suitable thioamide to form the thiazolone ring.
Condensation Reaction: Finally, the piperazine derivative is condensed with the thiazolone intermediate under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5E)-2-[4-(4-fluorophenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one
- (5E)-2-[4-(4-bromophenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one
- (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one
Uniqueness
The uniqueness of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c19-13-3-5-14(6-4-13)21-7-9-22(10-8-21)18-20-17(23)16(25-18)12-15-2-1-11-24-15/h1-6,11-12H,7-10H2/b16-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQYOZRXYQERCS-FOWTUZBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC(=O)C(=CC4=CC=CS4)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC(=O)/C(=C\C4=CC=CS4)/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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